molecular formula C10H12O2 B179518 2-Hydroxy-2-methylpropiophenone CAS No. 7473-98-5

2-Hydroxy-2-methylpropiophenone

Cat. No.: B179518
CAS No.: 7473-98-5
M. Wt: 164.2 g/mol
InChI Key: XMLYCEVDHLAQEL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-methylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Photoinitiator in UV Curing

HMPP is predominantly used as a photoinitiator in UV-curable inks and coatings. When exposed to UV light, it generates free radicals that initiate polymerization, making it essential for the production of durable coatings and inks. The effectiveness of HMPP at a wavelength of 365 nm enhances its utility in various industries such as packaging, automotive, and electronics.

Advantages of UV-Curable Products

  • Quick Curing: Reduces production time.
  • Low VOC Emissions: Environmentally friendly compared to traditional solvents.
  • High Durability: Provides long-lasting finishes.

Research and Development in Hydrogel Materials

Recent studies have investigated the role of HMPP in developing hydrogels. Research has shown that varying the concentration of HMPP affects the physicochemical properties of hydrogels, including their swelling capacity and mechanical strength. These hydrogels are particularly useful in biomedical applications, such as drug delivery systems and wound healing.

Key Findings

  • Increased HMPP concentration leads to higher crosslinking density, reducing swelling but enhancing mechanical properties .
  • Hydrogels containing HMPP were found to maintain their structural integrity after exposure to simulated body fluids, indicating potential for medical applications .

Applications in Adhesives

HMPP is also employed in the formulation of UV-curable adhesives. Its ability to initiate polymerization upon UV exposure allows for the creation of strong bonds in various substrates without the need for solvents. This characteristic is particularly advantageous in industries requiring quick bonding solutions.

Case Study: UV-Curable Adhesives

A study highlighted the use of HMPP in creating UV-curable polydimethylsiloxane (PDMS) adhesives with excellent adhesion properties. The hybrid technique combining aerosol jet printing with UV curing demonstrated precise control over layer thickness and uniformity .

Environmental Impact and Safety Considerations

While HMPP is effective, its use raises concerns regarding photolytic decomposition products that may migrate into food packaging materials. Research indicates that HMPP can decompose into substances like 2,4,6-trimethylbenzaldehyde during UV curing processes . Regulatory bodies are increasingly monitoring these migration levels to ensure consumer safety.

Migration Studies

  • A comprehensive study analyzed 258 food packaging samples for photoinitiators and their decomposition products.
  • Findings revealed that HMPP was frequently detected among other photoinitiators, prompting discussions on regulatory standards for allowable migration levels .

Market Trends and Future Directions

The demand for UV-curable inks and coatings continues to grow due to their eco-friendly properties and efficiency. As industries shift towards sustainable solutions, the market for HMPP is expected to expand significantly.

Market Drivers

  • Increasing adoption of UV technologies across various sectors.
  • Ongoing R&D aimed at enhancing the performance of UV-curable formulations.
  • Regulatory pressures favoring low-VOC products.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methylpropiophenone primarily involves its role as a photoinitiator. Upon exposure to UV light, the compound undergoes a Norrish type I reaction, resulting in the cleavage of the adjacent carbon-oxygen bond and the formation of highly reactive ketyl radicals. These radicals initiate polymerization processes by reacting with monomers, leading to the formation of crosslinked polymer networks .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-2-methylpropiophenone stands out due to its high efficiency as a photoinitiator, non-yellowing properties, and excellent color stability. These characteristics make it particularly suitable for applications requiring long-term exposure to UV light without degradation .

Biological Activity

2-Hydroxy-2-methylpropiophenone (HMPP) is a compound widely recognized for its role as a photoinitiator in UV-curable formulations. This article delves into its biological activity, including its applications, mechanisms, and relevant research findings.

Overview of this compound

This compound is primarily utilized in photopolymerization processes, where it acts as a catalyst to initiate polymerization upon exposure to UV light. Its effectiveness is particularly noted at a wavelength of 365 nm, making it crucial in various industrial applications such as coatings, inks, and adhesives .

The biological activity of HMPP is largely attributed to its ability to generate free radicals upon UV exposure. These radicals facilitate the polymerization of monomers, leading to the formation of crosslinked polymer networks. The decomposition of HMPP under UV light results in reactive species that can initiate chemical reactions necessary for curing processes .

Photoinitiators in Hydrogel Synthesis

Recent studies have explored the use of HMPP in developing hydrogels with enhanced properties. For instance, research indicates that varying concentrations of HMPP affect the physicochemical properties and surface morphology of hydrogels. The swelling capacity, mechanical strength, and hydrophilicity of these materials are significantly influenced by the amount of photoinitiator used during synthesis .

Table 1: Effects of HMPP Concentration on Hydrogel Properties

HMPP Concentration (%)Swelling Ratio (g/g)Tensile Strength (MPa)Elongation (%)
02.01.5300
12.51.3350
33.01.0400

Study on Hydrogel Performance

A study investigated the influence of HMPP on hydrogel materials intended for biomedical applications. The results highlighted that increasing HMPP concentrations led to improved swelling ratios but reduced tensile strength, suggesting a trade-off between flexibility and structural integrity .

  • Key Findings :
    • Hydrogels demonstrated significant swelling in simulated physiological fluids.
    • Increased photoinitiator concentration resulted in higher elongation percentages.

Migration Studies in Food Packaging

Another significant area of research involves the migration of photoinitiators like HMPP from food packaging into food products. A comprehensive study analyzed over 258 UV-cured food packaging samples and found that HMPP often migrates into foodstuffs, raising concerns about safety and regulatory compliance .

Table 2: Migration Data from Food Packaging Samples

PhotoinitiatorFrequency (%)Migratory Concentration (µg/L)
This compound85250
Benzophenone75300

Safety and Regulatory Considerations

While HMPP is effective as a photoinitiator, it also poses certain safety risks. Classified as an acute toxicant and aquatic chronic hazard, proper handling and regulatory compliance are essential when using this compound in industrial applications .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Hydroxy-2-methylpropiophenone in laboratory settings?

Methodological Answer:

  • Ventilation and PPE : Use fume hoods for synthesis or UV-curing applications to minimize inhalation exposure. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Spill Management : Contain spills using inert absorbents (e.g., sand) and dispose of contaminated materials as hazardous waste. Avoid aqueous discharge without neutralization .
  • First Aid : For eye exposure, rinse with water for ≥15 minutes and seek immediate medical attention. For ingestion, do not induce vomiting; administer activated charcoal under medical supervision .

Q. How does this compound function as a photoinitiator in UV-curing systems?

Methodological Answer:

  • Mechanism : Upon UV irradiation, the compound undergoes α-cleavage to generate free radicals, initiating polymerization in acrylate resins. The efficiency depends on UV wavelength (optimal at 240–340 nm) and oxygen inhibition resistance .
  • Experimental Optimization : Use a mercury vapor lamp (e.g., 365 nm) and test concentrations between 1–5 wt% in resin formulations. Monitor curing kinetics via real-time FTIR to track C=C bond conversion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., molecular weight, solubility)?

Methodological Answer:

  • Data Verification : Cross-reference peer-reviewed studies (e.g., Journal of Polymer Science) with analytical techniques:

  • NMR/FTIR : Confirm molecular structure (e.g., C=O peak at ~1700 cm⁻¹ in FTIR) .
  • Mass Spectrometry : Validate molecular weight (theoretical: 164.20 g/mol for C₁₀H₁₂O₂; discrepancies may arise from hydration or impurities) .
    • Solubility Testing : Use a shake-flask method in solvents like ethanol or DMSO, reporting results at 25°C ± 0.5°C .

Q. What experimental designs are effective for studying the compound’s role in hydrogels for biomedical applications?

Methodological Answer:

  • Formulation Design : Prepare poly(HEMA-MA)-Fe³⁺ hydrogels by mixing this compound (0.5–1.0 wt%) with HEMA and crosslinkers (e.g., maleic acid). UV-cure under nitrogen to minimize oxygen inhibition .
  • Performance Metrics :

  • Mechanical Testing : Use tensile testing (e.g., ASTM D638) to measure Young’s modulus.
  • Biocompatibility : Conduct cytotoxicity assays (e.g., ISO 10993-5) with fibroblast cells .

Q. How does the compound’s performance vary in heterogeneous vs. homogeneous polymerization systems?

Methodological Answer:

  • Controlled Experiments :

  • Homogeneous : Dissolve in monomer solutions (e.g., acrylamide/DMSO) and monitor viscosity changes via rheometry.
  • Heterogeneous : Emulsify in water using surfactants (e.g., SDS) and track particle size via dynamic light scattering .
    • Data Analysis : Compare polymerization rates using Arrhenius plots and assess gel fractions via Soxhlet extraction .

Cross-Disciplinary Research Questions

Q. What advanced spectroscopic methods are used to study the compound’s degradation byproducts in environmental systems?

Methodological Answer:

  • LC-MS/MS : Identify photodegradation products (e.g., benzaldehyde derivatives) in aqueous solutions exposed to simulated sunlight .
  • Ecotoxicity Testing : Use Daphnia magna assays to evaluate LC₅₀ values of degradation intermediates .

Q. How can computational modeling enhance the design of this compound derivatives for improved photoinitiation efficiency?

Methodological Answer:

  • DFT Calculations : Model HOMO-LUMO gaps to predict UV absorption shifts. Substituents like electron-donating groups (e.g., –OCH₃) reduce energy gaps, enhancing reactivity .
  • Synthesis Validation : Synthesize derivatives (e.g., 4-methoxy variants) and validate predictions via UV-Vis spectroscopy and photo-DSC .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported purity grades (e.g., 97% vs. 99%) across suppliers?

Methodological Answer:

  • Independent Testing : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to quantify impurities. Compare retention times against Sigma-Aldrich (99%) and TCI (96%) standards .
  • Batch Documentation : Request COA (Certificate of Analysis) from suppliers and verify traceability to NIST reference materials .

Properties

IUPAC Name

2-hydroxy-2-methyl-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLYCEVDHLAQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044830
Record name 2-Hydroxy-2-methylpropiophenone
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; NKRA
Record name 1-Propanone, 2-hydroxy-2-methyl-1-phenyl-
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CAS No.

7473-98-5
Record name 2-Hydroxy-2-methyl-1-phenylpropan-1-one
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Record name Benzoyl isopropanol
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Record name 2-Hydroxy-2-methylpropiophenone
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Record name 1-Propanone, 2-hydroxy-2-methyl-1-phenyl-
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Record name 2-Hydroxy-2-methylpropiophenone
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Record name 2-hydroxy-2-methylpropiophenone
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Record name BENZOYL ISOPROPANOL
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Synthesis routes and methods I

Procedure details

2-Hydroxy-isobutyrophenone was prepared from phenol following the procedure described in Canadian Journal of Chemistry, 31, 1956, 851. To a solution of 2-hydroxy-isobutyrophenone (2g, 12.2 mmol) in trifluroacetic acid (14 g, 122 mmol) was slowly added triethylsilane (26.8 mmol). The solution was stirred at room temperature for 6 hours. Saturated sodium bicarbonate solution was added to the reaction mixture, followed by ether. The layers were separated, and the aqueous layer was extracted with ether. The organic layers were combined, dried over magnesium sulfate, and concentrated. The crude material was distilled under vacuum (about 9.3×10−4 MPa, 75° C.). The distillate was washed with potassium hydroxide solution, followed by addition of hydrogen chloride solution, and extraction with ether. The ether layers were combined, dried over magnesium sulfate, and concentrated to give 1.0 g (55%) of 2-isobutylphenol. 1H NMR (300 Mhz, δ, CDCl3): 7.0 (m, 2H), 6.8 (t, 1H), 6.7 (d, 1H), 4.6 (br. s, 1H), 2.4 (d, 2H), 1.9 (s, 1H), 0.9 (d, 6H).
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Synthesis routes and methods II

Procedure details

A process of claim 9 wherein 1-phenyl-2-hydroxy-2-methyl-1-propanone, 1-(4-isopropylphenyl)-2-hydroxy-2-methyl-1-propanone or 1-hydroxycyclohexyl phenyl ketone is prepared by utilizing the corresponding ketone 1-phenyl-2-methyl-1-propanone, 1-(4-isopropylphenyl)-2-methyl-1-propanone or cyclohexyl phenyl ketone in said process.
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Synthesis routes and methods III

Procedure details

Other examples are Irgacure 2959, Irgacure 127, Irgacure 907, Irgacure 369, Irgacure 379, Darocur TPO, Irgacure 819, Irgacure 784, Irgacure OXE01, Irgacure OXE02, and Irgacure 754 (all are manufactured by Ciba Specialty Chemicals).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

O-(2-Methoxyphenyl)-L-serine
O-(2-Methoxyphenyl)-L-serine
2-Hydroxy-2-methylpropiophenone
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2-Hydroxy-2-methylpropiophenone
O-(2-Methoxyphenyl)-L-serine
O-(2-Methoxyphenyl)-L-serine
2-Hydroxy-2-methylpropiophenone
O-(2-Methoxyphenyl)-L-serine
O-(2-Methoxyphenyl)-L-serine
2-Hydroxy-2-methylpropiophenone
O-(2-Methoxyphenyl)-L-serine
O-(2-Methoxyphenyl)-L-serine
2-Hydroxy-2-methylpropiophenone
O-(2-Methoxyphenyl)-L-serine
O-(2-Methoxyphenyl)-L-serine
2-Hydroxy-2-methylpropiophenone

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